Sourcing generic 'pyripyropene' risks introducing undefined potency and selectivity into cholesterol metabolism assays. Pyripyropene B is a specific meroterpenoid with a precisely quantified ACAT inhibitory IC50 of 117 nM, serving as a calibrated standard. Its unique O-propionyl group distinguishes it structurally from congeners like Pyripyropene A.
- Quantitative Benchmark: Provides a defined 117 nM IC50 control point for ACAT2 inhibition assays using rat liver microsomes.
- Structural Selectivity: Features an O-propionyl residue, critical for SAR campaigns investigating acyl chain effects on potency.
- Reproducible Tool: Ensures lot-to-lot consistency for studying cholesterol esterification pathways and derivative synthesis.
Molecular FormulaC32H39NO10
Molecular Weight597.7 g/mol
CAS No.151519-44-7
Cat. No.B127610
⚠ Attention: For research use only. Not for human or veterinary use.
Pyripyropene B is a fungal meroterpenoid natural product first isolated from Aspergillus fumigatus FO-1289, characterized by a conserved pyridine-α-pyrone-sesquiterpene core scaffold [1]. It belongs to the pyripyropene family of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. In the foundational enzyme assay using rat liver microsomes, Pyripyropene B exhibited potent ACAT inhibition with an IC50 of 117 nM, positioning it as a moderately potent member within the original tetrad of isolated congeners (Pyripyropenes A-D) [2]. Its primary mechanism of action is the inhibition of the ACAT2 (SOAT2) isozyme, a key enzyme in cholesterol esterification and intestinal cholesterol absorption pathways [1]. The compound serves as a valuable research tool for studying cholesterol metabolism, atherosclerosis, and as a scaffold for developing semi-synthetic derivatives with enhanced potency, bioavailability, or altered selectivity profiles [3].
[1] Tomoda H, Kim YK, Nishida H, Masuma R, Omura S. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
[2] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
[3] Ohshiro T, Tomoda H. Isoform-specific inhibitors of ACATs: recent advances and promising developments. Future Med Chem. 2011;3(16):2039-2061. View Source
Why Pyripyropene B Is Irreplaceable
Procuring a generic 'pyripyropene' or an ACAT inhibitor without specification is scientifically invalid due to distinct structural and functional divergence within the class. The foundational study by Tomoda et al. (1994) established that Pyripyropenes A, B, C, and D, despite sharing a core scaffold, exhibit a 4.6-fold range in ACAT inhibitory potency (IC50 values from 53 to 268 nM) under identical assay conditions, with Pyripyropene B at 117 nM [1]. This divergence is driven by specific O-acylation patterns: Pyripyropene B possesses an O-propionyl residue in place of an O-acetyl residue found in Pyripyropene A, a seemingly minor modification that demonstrably alters its biological profile [2]. Furthermore, the broader ACAT inhibitor landscape includes compounds with vastly different potencies (e.g., GERI-BP001 series with µM-range IC50 values) and selectivity profiles (e.g., the >1000-fold ACAT2 selectivity index for Pyripyropene A) [3][4]. Therefore, selecting Pyripyropene B is not about procuring any ACAT inhibitor, but about choosing a specific molecular entity with a defined potency (117 nM IC50) and structural signature, crucial for reproducibility in enzyme assays, as a control in derivative studies, or for investigations into structure-activity relationships (SAR) where its unique O-propionyl group is the variable of interest.
[1] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
[2] Kim YK, Tomoda H, Nishida H, Sunazuka T, Obata R, Omura S. Pyripyropenes, novel inhibitors of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus. II. Structure elucidation of pyripyropenes A, B, C and D. J Antibiot (Tokyo). 1994;47(2):154-162. View Source
[3] Jeong TS, et al. GERI-BP001 compounds, new inhibitors of acyl-CoA: cholesterol acyltransferase from Aspergillus fumigatus F37. I. Production, isolation, and physico-chemical and biological properties. J Antibiot (Tokyo). 1995;48(8):751-756. View Source
[4] Ohshiro T, Ohte S, Matsuda D, Ohtawa M, Nagamitsu T, Sunazuka T, et al. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme. J Antibiot (Tokyo). 2008;61(8):503-508. View Source
Pyripyropene B Quantitative Differentiation
ACAT Enzyme Inhibition Comparison
In the seminal ACAT inhibition study using rat liver microsomes, Pyripyropene B demonstrates an intermediate potency among the original four congeners, with an IC50 of 117 nM. This differentiates it from the more potent Pyripyropene C (IC50: 53 nM) and the less potent Pyripyropene D (IC50: 268 nM), as well as from Pyripyropene A (IC50: 58 nM) [1].
ACAT inhibitorcholesterol metabolismenzyme assay
Evidence Dimension
In vitro ACAT enzyme inhibition (IC50)
Target Compound Data
117 nM
Comparator Or Baseline
Pyripyropene A (58 nM); Pyripyropene C (53 nM); Pyripyropene D (268 nM)
Quantified Difference
2.0x less potent than A; 2.2x less potent than C; 2.3x more potent than D
Conditions
ACAT enzyme assay system using rat liver microsomes [1]
Why This Matters
This specific potency value defines Pyripyropene B's utility as a precise experimental tool; it cannot be assumed to behave identically to Pyripyropene A in dose-response studies or SAR analyses.
ACAT inhibitorcholesterol metabolismenzyme assay
[1] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
O-Propionyl Moiety & Potency Divergence
Pyripyropene B's distinct 117 nM IC50 is structurally linked to the replacement of one O-acetyl residue in the sesquiterpene moiety of Pyripyropene A with an O-propionyl residue [1]. This same O-propionyl substitution is also present in Pyripyropenes C and D, yet they span a 5-fold potency range (53-268 nM), indicating that other structural variables are also critical [2].
Structural modification vs. in vitro ACAT inhibition (IC50)
Target Compound Data
O-propionyl group present; IC50 = 117 nM
Comparator Or Baseline
Pyripyropene A (O-acetyl group; IC50 = 58 nM); Pyripyropene C (O-propionyl group; IC50 = 53 nM); Pyripyropene D (O-propionyl group; IC50 = 268 nM)
Quantified Difference
O-propionyl substitution correlates with a potency shift (increase or decrease) relative to Pyripyropene A
Conditions
Structural elucidation by NMR spectroscopy; ACAT enzyme assay system using rat liver microsomes [1][2]
Why This Matters
Pyripyropene B is the prototypical 'O-propionyl' analog, making it an essential reference compound for structure-activity relationship (SAR) studies focused on the impact of acyl chain length at this specific position.
[1] Kim YK, et al. Pyripyropenes, novel inhibitors of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus. II. Structure elucidation of pyripyropenes A, B, C and D. J Antibiot (Tokyo). 1994;47(2):154-162. View Source
[2] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
Fungal ACAT Inhibitor Class Comparison
Pyripyropene B's nanomolar ACAT inhibitory activity (IC50: 117 nM) is orders of magnitude more potent than that of other fungal ACAT inhibitors like the GERI-BP001 series. For instance, GERI-BP001 M, A, and B require concentrations of 42, 94, and 40 µM (42,000 nM, 94,000 nM, and 40,000 nM), respectively, to achieve 50% inhibition in a comparable rat liver microsome assay [1].
GERI-BP001 M, A, and B (IC50 ~42 µM, 94 µM, and 40 µM, respectively)
Quantified Difference
Pyripyropene B is >350-fold more potent than the most active GERI-BP001 compound
Conditions
ACAT enzyme assay system using rat liver microsomes in both studies [1][2]
Why This Matters
For researchers screening or developing ACAT inhibitors, Pyripyropene B represents a distinct and highly potent natural product scaffold compared to the less active GERI-BP001 series, which would be unsuitable for applications requiring high-affinity target engagement.
[1] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
[2] Jeong TS, et al. GERI-BP001 compounds, new inhibitors of acyl-CoA: cholesterol acyltransferase from Aspergillus fumigatus F37. I. Production, isolation, and physico-chemical and biological properties. J Antibiot (Tokyo). 1995;48(8):751-756. View Source
Potency vs. Semi-Synthetic Derivatives
While Pyripyropene B (IC50: 117 nM) is a potent natural product, it is significantly less potent than optimized semi-synthetic derivatives like PR-109 (IC50: 6 nM) and PR-86 (IC50: 19 nM), which were developed from the Pyripyropene A scaffold [1][2]. This potency gap (6-19.5 fold) highlights Pyripyropene B's value as a baseline or control compound rather than a lead candidate for in vivo studies where maximum potency is required.
drug discoverylead optimizationsemi-synthesis
Evidence Dimension
In vitro ACAT enzyme inhibition (IC50)
Target Compound Data
117 nM
Comparator Or Baseline
PR-109 (6 nM); PR-86 (19 nM)
Quantified Difference
19.5x less potent than PR-109; 6.2x less potent than PR-86
Conditions
ACAT enzyme assay system using rat liver microsomes [1][2]
Why This Matters
Procurement of Pyripyropene B is justified for studies requiring a well-characterized, naturally-occurring ACAT inhibitor to benchmark the activity of novel, high-potency synthetic derivatives.
drug discoverylead optimizationsemi-synthesis
[1] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
[2] Obata R, Sunazuka T, Li Z, Tian Z, Harigaya Y, Tabata N, et al. Chemical modification and structure-activity relationships of pyripyropenes; potent, bioavailable inhibitor of acyl-CoA: Cholesterol O-acyltransferase (ACAT). Bioorg Med Chem Lett. 2000;10(3):265-268. View Source
Pyripyropene B Application Scenarios
ACAT Enzyme Assay Standard
Pyripyropene B, with a precisely quantified IC50 of 117 nM in rat liver microsomes [1], serves as a reliable positive control and calibration standard in ACAT inhibition assays. Its intermediate potency among the Pyripyropene congeners makes it a suitable benchmark for screening new compounds or evaluating the activity of semi-synthetic derivatives.
SAR Studies Reference
Pyripyropene B is defined by the presence of an O-propionyl moiety in its sesquiterpene core, a key structural variant from the O-acetyl group in Pyripyropene A [2]. This makes it an essential reference for any SAR campaign investigating the influence of acyl chain length at this position on ACAT inhibition, bioavailability, or selectivity.
Semi-Synthetic Derivative Scaffold
Although less potent than optimized derivatives like PR-109 and PR-86 [3], Pyripyropene B's complex meroterpenoid core provides a natural scaffold for chemical modification. Research programs aiming to generate novel analogs with improved properties can use Pyripyropene B as a starting material for semi-synthesis, leveraging its unique O-propionyl group to explore a distinct chemical space compared to derivatives of Pyripyropene A.
ACAT2 Isozyme Function Tool
As a member of the pyripyropene class, which includes the highly ACAT2-selective inhibitor Pyripyropene A [4], Pyripyropene B is a valuable tool for probing the specific role of the ACAT2 isozyme in cholesterol metabolism pathways. It can be used in comparative studies with ACAT1 inhibitors or with the more selective Pyripyropene A to dissect isozyme-specific functions in cellular or ex vivo models.
[1] Tomoda H, et al. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. J Antibiot (Tokyo). 1994;47(2):148-153. View Source
[2] Kim YK, et al. Pyripyropenes, novel inhibitors of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus. II. Structure elucidation of pyripyropenes A, B, C and D. J Antibiot (Tokyo). 1994;47(2):154-162. View Source
[3] Obata R, et al. Chemical modification and structure-activity relationships of pyripyropenes; potent, bioavailable inhibitor of acyl-CoA: Cholesterol O-acyltransferase (ACAT). Bioorg Med Chem Lett. 2000;10(3):265-268. View Source
[4] Ohshiro T, et al. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme. J Antibiot (Tokyo). 2008;61(8):503-508. View Source
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